Oliose

Beschreibung

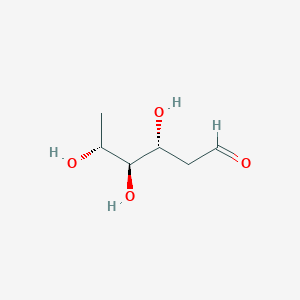

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H12O4 |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

(3R,4S,5R)-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m1/s1 |

InChI-Schlüssel |

JWFRNGYBHLBCMB-PBXRRBTRSA-N |

Isomerische SMILES |

C[C@H]([C@@H]([C@@H](CC=O)O)O)O |

Kanonische SMILES |

CC(C(C(CC=O)O)O)O |

Synonyme |

alpha-D-Gal-1-3-alpha-D-Glc-beta-D-Fru galactopyranosyl-1-3-glucopyranosyl-1-2-fructofuranose L-oliose loliose oliose |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of D-Oliose

This technical guide provides a comprehensive overview of the chemical structure of D-Oliose, targeting researchers, scientists, and professionals in drug development. It details the molecule's structural features, available spectroscopic data, and a plausible synthetic route.

Chemical Structure of D-Oliose

D-Oliose is a deoxysugar, a class of carbohydrates where one or more hydroxyl groups have been replaced by a hydrogen atom. Its systematic IUPAC name is (2S,4R,5R,6R)-6-methyloxane-2,4,5-triol.[1] It is also known by its synonym, 2,6-dideoxy-alpha-D-lyxo-hexopyranose.[1] The molecular formula for D-Oliose is C₆H₁₂O₄, and it has a molecular weight of 148.16 g/mol .[1]

The structure is a six-membered pyranose ring with the following key features:

-

Deoxygenation: It lacks hydroxyl groups at positions 2 and 6 of the hexopyranose ring.

-

Stereochemistry: The stereochemistry is defined as D-lyxo, indicating the specific spatial arrangement of the remaining hydroxyl groups.

-

Anomeric Form: The alpha anomer specifies the orientation of the hydroxyl group at the anomeric carbon (C1).

This unique structure makes D-Oliose a subject of interest in synthetic and medicinal chemistry. It has been reported to be a component of natural products isolated from microorganisms such as Streptomyces argillaceus.[1]

Quantitative Data

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 97.9 |

| C2 | 34.2 |

| C3 | 67.5 |

| C4 | 69.9 |

| C5 | 65.9 |

| C6 | 17.5 |

| OCH₃ | 54.9 |

| Table 1: ¹³C NMR Chemical Shifts of Methyl-2,6-dideoxy-alpha-D-lyxo-hexopyranoside in CDCl₃. |

Experimental Protocols

A detailed experimental protocol for the synthesis of D-Oliose is not prominently described in the literature. However, a preparative synthesis for its enantiomer, 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose), has been published and provides a strong basis for the synthesis of the D-form. The following protocol is adapted from that synthesis.

Protocol: Synthesis of 2,6-dideoxy-L-lyxo-hexose

This multi-step synthesis starts from a readily available starting material and proceeds through key intermediates without the need for chromatographic purification.

Step 1: Synthesis of Methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside

-

Reactants: Methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside.

-

Procedure: The starting material is benzoylated at the 3-position.

Step 2: Synthesis of Methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy-alpha-D-ribo-hexopyranoside

-

Reactant: Product from Step 1.

-

Reagent: N-bromosuccinimide (NBS).

-

Procedure: The 4,6-O-benzylidene acetal (B89532) is opened with NBS to introduce a bromine at the 6-position and a benzoyl group at the 4-position. This key intermediate is crucial for subsequent steps.

Step 3: Reductive Debromination and Epimerization

-

Reactant: Product from Step 2.

-

Procedure: The 6-bromo group is removed, and the stereochemistry at C4 is inverted to achieve the lyxo configuration.

Step 4: Deprotection

-

Reactant: Product from Step 3.

-

Procedure: The benzoyl protecting groups are removed via catalytic transesterification to yield the methyl glycoside of the target molecule.

Step 5: Hydrolysis

-

Reactant: Product from Step 4.

-

Procedure: Mild acid hydrolysis cleaves the methyl glycoside to afford the final product, 2,6-dideoxy-L-lyxo-hexose, which can be crystallized.

Visualization of Synthetic Workflow

The logical relationship of the synthetic pathway described above can be visualized as a workflow diagram.

Caption: Synthetic workflow for 2,6-dideoxy-L-lyxo-hexose.

Biological Function and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the detailed biological functions or signaling pathways directly involving D-Oliose. While other rare sugars, such as D-Allose, have been studied for their roles in processes like insulin (B600854) signaling, these findings cannot be extrapolated to D-Oliose without direct experimental evidence. Further research is required to elucidate the potential biological significance of D-Oliose.

References

The Sweet Enigma: A Technical Guide to the Natural Sources of L-Oliose

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the natural origins of L-oliose, a rare deoxy sugar of significant interest in the fields of medicinal chemistry and drug development. While direct natural sources of free L-oliose are not documented, this guide focuses on its occurrence as a crucial glycosidic component of the macrolide antibiotic, oleandomycin (B1677203). The primary and exclusive natural source of oleandomycin is the bacterium Streptomyces antibioticus. This document provides a comprehensive overview of the biosynthesis of L-oliose within this microorganism, methodologies for its production through fermentation, and protocols for its subsequent extraction, purification, and analysis.

Natural Occurrence and Production

L-oliose, more systematically known as L-oleandrose, is a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose. It is not found as a free monosaccharide in nature. Instead, it is a key structural component of the antibiotic oleandomycin, produced by the Gram-positive bacterium, Streptomyces antibioticus.[1] The production of oleandomycin, and by extension L-oliose, is achieved through fermentation of this microorganism.

Quantitative Data on Oleandomycin Production

The yield of oleandomycin from Streptomyces antibioticus fermentation can be influenced by various factors, including nutrient composition of the culture medium and strain improvement techniques. While specific yields of L-oliose are not independently reported, the concentration of oleandomycin in the fermentation broth serves as a direct proxy.

| Producer Strain | Fermentation Condition | Key Nutritional Factors | Reported Oleandomycin Yield/Improvement |

| Streptomyces antibioticus | Chemically Defined Medium | Fructose (B13574) (carbon source), Aspartic Acid (nitrogen source) | Highest oleandomycin titres observed.[2] |

| Streptomyces antibioticus | Protoplast Regeneration | Not specified | 30-50% increase in oleandomycin synthesis.[3] |

| Streptomyces antibioticus (strain 1607) | Multistage Selection | Not specified | Increased oleandomycin production associated with multiplication of a specific DNA fragment (eSA1).[4] |

Biosynthesis of L-Oliose (L-Oleandrose)

The biosynthesis of L-oliose is a multi-step enzymatic process that occurs within Streptomyces antibioticus. The pathway begins with glucose-1-phosphate and proceeds through several key intermediates. The genes responsible for this pathway are located within the oleandomycin biosynthetic gene cluster.

Biosynthetic Pathway

The pathway involves the conversion of a common precursor, dTDP-glucose, into the activated sugar nucleotide dTDP-L-oleandrose, which is then transferred to the oleandomycin aglycone.

Caption: Biosynthetic pathway of L-oliose (L-oleandrose) in Streptomyces antibioticus.

Experimental Protocols

Fermentation of Streptomyces antibioticus for Oleandomycin Production

This protocol is a generalized procedure based on common practices for Streptomyces fermentation.

-

Strain and Culture Conditions:

-

Microorganism: Streptomyces antibioticus ATCC 11891.

-

Inoculum Preparation: Inoculate a loopful of spores into a flask containing a suitable seed medium (e.g., Trypticase Soy Broth). Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Medium: A chemically defined medium favoring oleandomycin production contains fructose as the primary carbon source and aspartic acid as the nitrogen source.[2] A complex medium can also be used, which may include components like soybean meal, corn steep liquor, and various mineral salts.

-

Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. Ferment in a stirred-tank bioreactor at 30°C for 7-10 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen. Monitor pH and nutrient levels throughout the fermentation.

-

Extraction and Purification of Oleandomycin

The following is a general workflow for the recovery of oleandomycin from the fermentation broth.

Caption: General experimental workflow for the extraction and purification of oleandomycin.

Hydrolysis of Oleandomycin to Yield L-Oliose

To obtain L-oliose, the glycosidic bond linking it to the oleandomycin aglycone must be cleaved.

-

Acid Hydrolysis:

-

Dissolve a known amount of purified oleandomycin in a dilute acid solution (e.g., 0.1 M HCl or trifluoroacetic acid).

-

Heat the solution at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 1-4 hours). The optimal time and temperature should be determined experimentally to maximize the yield of L-oliose while minimizing its degradation.

-

Neutralize the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃).

-

The resulting solution will contain L-oliose, D-desosamine (the other sugar moiety), and the oleandomycin aglycone.

-

Quantification of Oleandomycin by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of oleandomycin.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact ratio may vary and should be optimized for a specific column and instrument. For some macrolides, a mobile phase of acetonitrile, 2-methyl-2-propanol, and a phosphate buffer (pH 6.5) has been used.

-

Detection: UV detection at a wavelength around 210-230 nm is suitable for oleandomycin.

-

Quantification: A standard curve is generated using known concentrations of a purified oleandomycin standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

L-oliose, in the form of L-oleandrose, is a naturally occurring deoxy sugar exclusively found as a component of the antibiotic oleandomycin, which is produced by Streptomyces antibioticus. Access to this rare sugar for research and development purposes is therefore intrinsically linked to the fermentation of this microorganism and the subsequent isolation and hydrolysis of the parent antibiotic. The methodologies and biosynthetic insights provided in this guide offer a foundational understanding for professionals seeking to work with this valuable natural product. Further optimization of fermentation conditions and strain improvement of S. antibioticus hold the potential to increase the availability of L-oliose for future applications in drug discovery and development.

References

- 1. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the Oleandomycin Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Biosynthesis of oleandomycin by cultures of Streptomyces antibioticus obtained after regeneration and fusion of protoplasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Multiplication of a DNA fragment in Streptomyces antibioticus--producer of oleandomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Deoxyfucose for Researchers and Drug Development Professionals

Abstract

2-Deoxyfucose, a deoxygenated derivative of L-fucose, is a molecule of significant interest in glycoscience and medicinal chemistry. By virtue of its structural similarity to L-fucose, it can enter fucose metabolic pathways and act as an inhibitor of fucosyltransferases, enzymes responsible for the incorporation of fucose into glycoconjugates. This inhibitory action can modulate critical biological processes, including cell adhesion, signaling, and immune responses, making 2-Deoxyfucose and its derivatives promising candidates for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Deoxyfucose, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action in inhibiting fucosylation-dependent signaling pathways.

Physical and Chemical Properties

2-Deoxyfucose, systematically named 2,6-dideoxy-L-galactose, possesses distinct physical and chemical characteristics that are crucial for its application in research and drug development.

Core Physical and Chemical Data

A summary of the key physical and chemical properties of 2-Deoxyfucose is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 105-107 °C |

| Boiling Point | Not available |

| CAS Number | 2489-87-4 |

Solubility

| Solvent | Solubility of 2-deoxy-2-fluoro-L-fucose (mg/mL)[1] |

| DMSO | 30[1] |

| Dimethyl formamide | 20[1] |

| Ethanol | 0.25[1] |

| PBS (pH 7.2) | 10[1] |

Spectral Data

Detailed spectral data is essential for the identification and characterization of 2-Deoxyfucose. While a complete set of assigned peaks is not available in the public domain, general characteristics can be inferred from the analysis of similar deoxy sugars.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show complex multiplets in the carbohydrate region (3.0-5.5 ppm). The absence of a hydroxyl group at the C-2 position will result in a characteristic signal for the C-2 protons, typically appearing as a multiplet further upfield compared to the corresponding proton in L-fucose. The anomeric proton signal will be a key diagnostic peak.

-

¹³C NMR: The spectrum will display six signals corresponding to the six carbon atoms. The C-2 signal will be shifted significantly upfield compared to that of L-fucose due to the absence of the electronegative hydroxyl group.

Mass Spectrometry (MS): The fragmentation pattern of 2-Deoxyfucose under mass spectrometry will be characteristic of a deoxyhexose. Common fragmentation pathways include the loss of water molecules and cleavage of the sugar ring, leading to a series of fragment ions that can be used to confirm its structure. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at m/z 148 or 149, respectively.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 2-Deoxyfucose, crucial for its application in a laboratory setting.

Synthesis of 2-Deoxyfucose

The synthesis of 2-Deoxyfucose can be achieved through various routes, often starting from more abundant sugars like D-galactose or L-fucose. A representative synthetic workflow is outlined below.

Materials:

-

L-Fucose

-

Acetic anhydride

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Sodium borohydride (NaBH₄)

-

Sodium methoxide (NaOMe)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Methodology:

-

Protection of Hydroxyl Groups:

-

Dissolve L-fucose in a mixture of pyridine and dichloromethane at 0 °C.

-

Slowly add acetic anhydride and allow the reaction to warm to room temperature.

-

Stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work up the reaction by washing with aqueous copper sulfate (B86663) and brine, then dry the organic layer over sodium sulfate.

-

Purify the resulting per-O-acetylated L-fucose by silica gel chromatography.

-

-

Activation of the C-2 Hydroxyl Group:

-

The protected L-fucose is selectively deprotected at the anomeric position if necessary, or a different protecting group strategy is employed to allow for selective activation of the C-2 hydroxyl.

-

Alternatively, a more direct approach involves the formation of a triflate at the C-2 position. Dissolve the protected fucose in DCM and pyridine at low temperature (-20 °C).

-

Add triflic anhydride dropwise and monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction and work up to isolate the C-2 triflate intermediate.

-

-

Reductive Deoxygenation:

-

Dissolve the C-2 activated intermediate in a suitable solvent (e.g., acetonitrile).

-

Add a hydride source, such as sodium borohydride, and stir the reaction at room temperature.

-

Monitor the progress of the deoxygenation by TLC.

-

Once the reaction is complete, quench and work up to isolate the protected 2-deoxyfucose.

-

-

Deprotection:

-

Dissolve the protected 2-deoxyfucose in dry methanol.

-

Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

-

Stir at room temperature and monitor by TLC until all acetyl groups are removed.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

-

Purify the final product, 2-Deoxyfucose, by silica gel chromatography or recrystallization.

-

Analysis of 2-Deoxyfucose by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of 2-Deoxyfucose. A general protocol for the analysis of deoxy sugars is provided below.

Equipment and Reagents:

-

HPLC system with a pump, autosampler, and column oven.

-

Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

-

Amine-based or other suitable carbohydrate analysis column (e.g., Luna 3 µm NH2, 100 Å, 100 x 2.0 mm).[2]

-

Acetonitrile (B52724) (HPLC grade).

-

Ultrapure water.

-

2-Deoxyfucose standard.

Methodology:

-

Preparation of Mobile Phase:

-

Prepare a mobile phase of acetonitrile and water. A common starting point is an isocratic mixture of 80:20 (v/v) acetonitrile:water.[2] The exact ratio may need to be optimized for the specific column and system.

-

-

Preparation of Standards and Samples:

-

Prepare a stock solution of 2-Deoxyfucose standard in the mobile phase.

-

Create a series of dilutions to generate a calibration curve.

-

Dissolve the sample containing 2-Deoxyfucose in the mobile phase and filter through a 0.22 µm syringe filter before analysis.

-

-

Chromatographic Conditions:

-

Detection:

-

If using an ELSD, optimize the nebulizer and evaporator temperatures and the gas flow rate according to the manufacturer's instructions.

-

If using an RI detector, allow sufficient time for the detector to stabilize.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Deoxyfucose based on the retention time of the standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the amount of 2-Deoxyfucose in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathway Involvement and Mechanism of Action

2-Deoxyfucose exerts its biological effects primarily by acting as a metabolic inhibitor of fucosylation. Fucosylation is a crucial post-translational modification involved in a myriad of cellular processes, including cell-cell recognition, inflammation, and cancer metastasis.

Inhibition of the Fucosylation Pathway

The canonical pathway for fucosylation involves the conversion of GDP-mannose to GDP-fucose, which then serves as the fucose donor for fucosyltransferases. 2-Deoxyfucose can be anabolized to GDP-2-deoxyfucose, which acts as a competitive inhibitor of fucosyltransferases. This prevents the transfer of fucose to glycan acceptors, thereby downregulating the expression of fucosylated glycans on the cell surface.

Impact on Selectin-Mediated Cell Adhesion

A key consequence of inhibiting fucosylation is the disruption of selectin-mediated cell adhesion. Selectins are a family of cell adhesion molecules that play a critical role in the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation. They recognize specific fucosylated carbohydrate ligands, such as sialyl Lewis X (sLex), on the surface of leukocytes. By inhibiting the fucosylation of these ligands, 2-Deoxyfucose can effectively block the interaction between leukocytes and endothelial cells, thereby exerting an anti-inflammatory effect. A similar mechanism is relevant in oncology, where the adhesion of circulating tumor cells to the endothelium, a crucial step in metastasis, is often mediated by selectins.

Conclusion

2-Deoxyfucose is a powerful tool for the study of fucosylation and a promising lead compound for the development of novel therapeutics. Its well-defined physical and chemical properties, coupled with its specific mechanism of action, make it an attractive molecule for researchers in academia and industry. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the biological roles of 2-Deoxyfucose and to accelerate its translation into clinical applications. As our understanding of the "glycome" continues to expand, the importance of molecules like 2-Deoxyfucose in dissecting and manipulating these complex biological systems will undoubtedly grow.

References

Unveiling the Carbohydrate Landscape of Cassia torosa: A Technical Guide to Oligosaccharide Discovery and Isolation

Foreword: Initial inquiries into the discovery and isolation of a specific compound named "Oliose" from Cassia torosa have not yielded direct references in the available scientific literature. This suggests that "this compound" may be an uncharacterized component, a synonym for a known carbohydrate, or part of a larger polysaccharide complex within this plant species. This technical guide, therefore, pivots to a broader, more practical focus: the systematic discovery, isolation, and characterization of oligosaccharides from Cassia torosa. This approach provides a robust framework for researchers, scientists, and drug development professionals to explore the rich and complex carbohydrate profile of this medicinally significant plant.

Introduction to Cassia torosa and its Carbohydrate Potential

Cassia torosa, a member of the Leguminosae family, is a plant with a history of use in traditional medicine.[1] Its seeds are known to contain a variety of phytochemicals, including a significant proportion of carbohydrates.[1][2][3][4] While much research has focused on other constituents like anthraquinones and flavonoids, the complex carbohydrates, particularly oligosaccharides, represent a promising frontier for the discovery of novel bioactive compounds. Oligosaccharides, short chains of monosaccharide units, are known to play crucial roles in cellular recognition, immune signaling, and other biological processes, making them a key target for drug development.[5]

Quantitative Carbohydrate Composition of Cassia torosa Seeds

Several studies have analyzed the nutritional composition of Cassia torosa seeds, providing valuable data on their carbohydrate content. This information is crucial for estimating potential yields and designing effective extraction strategies.

| Component | Percentage Content (dry weight basis) | Reference |

| Total Carbohydrates | 25.68% | [2][6] |

| Total Carbohydrates | 33.47% (raw seeds) | [3] |

| Total Carbohydrates | 21.80% (fermented seeds) | [3] |

| Fiber | 28.13% | [2][6] |

Experimental Protocols for Oligosaccharide Isolation and Characterization

The following sections detail a comprehensive workflow for the extraction, purification, and structural elucidation of oligosaccharides from Cassia torosa seeds.

Extraction of Crude Oligosaccharides

The initial step involves the extraction of a broad range of carbohydrates from the plant material. Several methods can be employed, with the choice depending on the target oligosaccharides' properties and the desired scale of extraction.

Protocol 1: Aqueous Extraction

-

Preparation of Plant Material: Dry Cassia torosa seeds are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered seed material is suspended in distilled water, typically at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[7]

-

Heating and Agitation: The mixture is heated to 60-80°C with continuous stirring for 1-2 hours to facilitate the dissolution of water-soluble carbohydrates.[7]

-

Centrifugation and Filtration: The mixture is centrifuged to pellet the insoluble material. The supernatant, containing the crude carbohydrate extract, is then filtered to remove any remaining particulate matter.[7]

-

Ethanol (B145695) Precipitation: Polysaccharides are precipitated by the addition of ethanol (typically 3-4 volumes) to the aqueous extract. The mixture is left overnight at 4°C. The precipitate is collected by centrifugation, while the supernatant, enriched with oligosaccharides, is retained for further purification.[8]

Protocol 2: Enzymatic Hydrolysis for Oligosaccharide Production

This method is employed to break down larger polysaccharides, such as galactomannans present in Cassia species, into smaller oligosaccharide fragments.[9]

-

Crude Polysaccharide Extraction: A crude polysaccharide fraction is first obtained using the aqueous extraction method described above.

-

Enzymatic Digestion: The crude polysaccharide extract is redissolved in an appropriate buffer, and a specific enzyme (e.g., β-mannanase for galactomannan) is added.[7] The mixture is incubated under optimal conditions of temperature and pH for the chosen enzyme.

-

Enzyme Inactivation: The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 10 minutes).

-

Filtration: The digest is filtered to remove any denatured protein and insoluble material.

Purification of Oligosaccharides

The crude extract, containing a complex mixture of sugars, requires further purification to isolate specific oligosaccharides.

Protocol 3: Column Chromatography

-

Size-Exclusion Chromatography (SEC): The crude oligosaccharide fraction is loaded onto a size-exclusion column (e.g., Sephadex G-25 or G-50) to separate molecules based on their size.[10] Elution with distilled water will yield fractions with different molecular weight ranges.

-

Adsorption Chromatography: Activated carbon chromatography can be used to desalt the sample and separate oligosaccharides based on their affinity.[11] Elution is typically performed with a gradient of increasing ethanol concentration.

-

High-Performance Liquid Chromatography (HPLC): For high-resolution separation, HPLC is the method of choice.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like oligosaccharides.[12] A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.[10]

Structural Characterization of Isolated Oligosaccharides

Once purified, the structure of the isolated oligosaccharides must be elucidated. A combination of spectroscopic techniques is typically employed.

Protocol 4: Mass Spectrometry (MS)

-

Molecular Weight Determination: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of the purified oligosaccharides.[13][14]

-

Sequencing and Linkage Analysis: Tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC-MS/MS), are used to fragment the oligosaccharides.[15][16] The resulting fragmentation patterns provide information about the monosaccharide sequence and glycosidic linkages.[15][16]

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the complete structural elucidation of oligosaccharides.[13]

-

Sample Preparation: The purified oligosaccharide is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the number and types of monosaccharide residues and their anomeric configurations (α or β).[14]

-

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for establishing the connectivity between monosaccharides (glycosidic linkages) and the overall three-dimensional structure of the oligosaccharide.[13]

Visualizing the Workflow and Potential Biological Context

To aid in the conceptualization of the experimental process and the potential biological relevance of isolated oligosaccharides, the following diagrams are provided.

Caption: Experimental workflow for oligosaccharide isolation.

Caption: Hypothetical signaling pathway modulation.

Disclaimer: The signaling pathway diagram is a representative example of how a bioactive oligosaccharide might exert an immunomodulatory effect. It is not based on specific experimental data for any compound isolated from Cassia torosa.

Conclusion and Future Directions

The protocols and methodologies outlined in this technical guide provide a comprehensive roadmap for the systematic investigation of oligosaccharides from Cassia torosa. While the specific entity "this compound" remains uncharacterized, the broader family of oligosaccharides within this plant holds significant potential for the discovery of novel therapeutic agents. Future research should focus on the application of this workflow to isolate and structurally elucidate these complex carbohydrates. Subsequent bioactivity screening of the purified oligosaccharides could unveil novel pharmacological properties, paving the way for new drug development initiatives based on the rich chemical diversity of Cassia torosa.

References

- 1. rjptonline.org [rjptonline.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. cenresinjournals.com [cenresinjournals.com]

- 4. ijpsi.org [ijpsi.org]

- 5. Oligosaccharide Structure Characterization & Analysis - Creative Biolabs [creative-biolabs.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Extraction and characterization of oligosaccharides from palm kernel cake as prebiotic :: BioResources [bioresources.cnr.ncsu.edu]

- 8. Chemical characterization of Cassia fistula polysaccharide (CFP) and its potential application as a prebiotic in synbiotic preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. researchgate.net [researchgate.net]

- 11. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterizing plant cell wall derived oligosaccharides using hydrophilic interaction chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Oliose: A Key Deoxysugar in the Arsenal of Bacterial Glycoside Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland – In the intricate world of bacterial secondary metabolites, deoxysugars play a pivotal role in defining the biological activity of many glycoside antibiotics. Among these, L-oliose, a 2,6-dideoxyhexose, stands out as a crucial component of the aureolic acid family of antitumor antibiotics, including the well-known agents olivomycin (B1226810) A and chromomycin (B10761888) A3. This technical guide provides a comprehensive overview of oliose, its biosynthesis, its incorporation into bacterial glycosides, and the profound impact of this glycosylation on the therapeutic potential of these complex natural products.

Introduction to this compound and its Significance

This compound, systematically named 2,6-dideoxy-L-lyxo-hexopyranose, is a monosaccharide characterized by the absence of hydroxyl groups at the C2 and C6 positions. This structural feature is critical for the biological activity of the glycosides it forms. Within the aureolic acid antibiotics, this compound is a key constituent of the oligosaccharide chains attached to the aglycone core. These sugar chains are not mere decorations; they are essential for the specific molecular interactions that underpin the therapeutic effects of these compounds.[1] The presence and specific linkages of this compound and other deoxysugars in the oligosaccharide side chains of antibiotics like olivomycin and chromomycin are indispensable for their potent antitumor and antimicrobial activities.[2][3]

The aureolic acid antibiotics, as a class, function by binding to the minor groove of GC-rich sequences in DNA. This interaction is highly specific and is mediated by the formation of a dimeric drug-Mg²⁺ complex. The oligosaccharide chains, containing this compound, play a crucial role in the stability and sequence-selectivity of this DNA binding, ultimately leading to the inhibition of DNA replication and transcription in rapidly dividing cancer cells and bacteria.[2][4]

Structure and Physicochemical Properties

The chemical structure of L-oliose is presented below. As a deoxysugar, its reduced number of hydroxyl groups compared to common hexoses like glucose contributes to the overall lipophilicity of the glycoside, which can influence its transport across cell membranes and its interaction with molecular targets.

Table 1: Physicochemical Properties of L-Oliose

| Property | Value |

| Molecular Formula | C₆H₁₂O₄ |

| Molar Mass | 148.157 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

The structures of olivomycin A and chromomycin A3, prominent members of the aureolic acid family containing this compound, are complex, featuring a polyketide-derived aglycone with multiple sugar chains. In olivomycin A, a trisaccharide chain and a disaccharide chain are attached to the aglycone. L-oliose is a component of the trisaccharide chain. Similarly, chromomycin A3 possesses two oligosaccharide chains, with L-oliose being part of one of them.

Biosynthesis of L-Oliose and its Incorporation into Glycosides

The biosynthesis of L-oliose, like other deoxysugars, originates from common carbohydrate precursors such as glucose. The pathway involves a series of enzymatic modifications, including dehydration, epimerization, and reduction, catalyzed by a dedicated set of enzymes encoded within the antibiotic's biosynthetic gene cluster.

A key intermediate in the biosynthesis of many deoxysugars is TDP-D-glucose. The pathway to L-oliose likely proceeds through a series of TDP-sugar intermediates, although the precise enzymatic steps for L-oliose biosynthesis are not as well-elucidated as for some other deoxysugars. The general proposed pathway involves the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a common branch point in deoxysugar biosynthesis. Subsequent enzymatic reactions, including C2-deoxygenation and stereochemical alterations, lead to the formation of TDP-L-oliose.

Once synthesized as an activated nucleotide sugar (TDP-L-oliose), this compound is transferred to the aglycone or a growing oligosaccharide chain by specific glycosyltransferases. In the biosynthesis of chromomycin A3 by Streptomyces griseus, four glycosyltransferase genes (cmmGI-GIV) have been identified.[1] These enzymes exhibit substrate specificity for both the sugar donor (the TDP-deoxysugar) and the acceptor molecule (the aglycone or the partially glycosylated intermediate), ensuring the correct assembly of the oligosaccharide chains.[1] The sequential action of these glycosyltransferases builds the final complex glycoside structure.

Role in Biological Activity

The oligosaccharide chains containing L-oliose are not merely passive components of the aureolic acid antibiotics; they are integral to their mechanism of action. The sugar moieties are directly involved in the interaction with the DNA minor groove. The specific contacts made by the hydroxyl and methyl groups of the sugars with the DNA backbone and bases contribute significantly to the binding affinity and sequence specificity of the antibiotic.

The removal or alteration of these sugar residues, particularly this compound, has been shown to dramatically reduce or abolish the biological activity of these compounds. This highlights the critical role of the complete glycoside structure in achieving the desired therapeutic effect.

Table 2: Comparative Biological Activity of Aureolic Acid Antibiotics

| Compound | Target Organism/Cell Line | MIC / IC₅₀ | Reference |

| Olivomycin A | Bacillus subtilis | 0.1 µg/mL | [5] |

| Human Leukemia (HL-60) | 20 nM | [5] | |

| Chromomycin A₃ | Staphylococcus aureus | 0.05 µg/mL | [6] |

| HeLa Cells | 5 ng/mL | [6] | |

| Metathramycin | Human Colon Carcinoma (HCT-116) | 14.6 nM | [3] |

| Premetathramycin | Bacillus subtilis | 2 µg/mL | [3] |

The data in Table 2 illustrates the potent activity of these this compound-containing glycosides against both bacteria and cancer cell lines. The difference in activity between metathramycin and its precursor, premetathramycin, which lacks one of the sugar chains, underscores the importance of the complete glycosylation pattern for maximal potency.[3]

Experimental Protocols

Isolation and Purification of Olivomycin A from Streptomyces olivoreticuli

This protocol outlines a general procedure for the extraction and purification of olivomycin A. Optimization may be required based on the specific fermentation conditions and scale.

Materials:

-

Fermentation broth of Streptomyces olivoreticuli

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

HPLC system with a C18 column

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform-methanol (9:1 v/v) and apply to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform-methanol (from 99:1 to 9:1 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-acetic acid (85:14:1 v/v/v) solvent system. Pool fractions containing olivomycin A.

-

-

Sephadex LH-20 Chromatography:

-

Dissolve the pooled fractions in methanol and apply to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. Monitor by TLC or UV-Vis spectrophotometry (λmax ≈ 420 nm).

-

-

Preparative HPLC:

-

Further purify the olivomycin A-containing fractions by preparative reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile (B52724) in water as the mobile phase.

-

Collect the peak corresponding to olivomycin A and lyophilize to obtain the pure compound.

-

Characterization of this compound-Containing Glycosides

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are essential for structural elucidation.

-

2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to determine the connectivity between the aglycone and the sugar moieties, as well as the linkages between the sugars in the oligosaccharide chains.

-

The anomeric proton signals and their coupling constants are crucial for determining the α or β configuration of the glycosidic bonds.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the glycoside.

-

Tandem MS (MS/MS) is employed to fragment the molecule, providing information about the sequence of the sugar units in the oligosaccharide chains and their attachment to the aglycone.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound-containing aureolic acid antibiotics is the inhibition of DNA-dependent RNA and DNA synthesis. This is achieved through a multi-step process that can be visualized as a logical workflow.

The binding of the antibiotic to DNA is a critical event that triggers downstream cellular responses. The inhibition of essential cellular processes like replication and transcription in rapidly proliferating cells, such as cancer cells, ultimately leads to the induction of apoptosis (programmed cell death). While the direct inhibition of macromolecular synthesis is the primary mechanism, the specific signaling cascades that are activated in response to this DNA damage and replication stress are complex and can involve pathways such as the p53-mediated DNA damage response.

Future Perspectives

The unique structural features of this compound and its critical role in the bioactivity of aureolic acid antibiotics make it an attractive target for biosynthetic engineering and medicinal chemistry efforts. The generation of novel glycosylated analogs through the modification of the oligosaccharide chains, for instance, by altering the stereochemistry or substituting this compound with other deoxysugars, holds promise for the development of new therapeutic agents with improved efficacy, selectivity, and reduced toxicity. A deeper understanding of the enzymatic machinery responsible for this compound biosynthesis and its transfer will be instrumental in achieving these goals. The continued exploration of microbial diversity is also likely to uncover new glycosides with novel sugar components and potentially unique biological activities.

References

- 1. Deoxysugar Transfer during Chromomycin A3 Biosynthesis in Streptomyces griseus subsp. griseus: New Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR studies of chromomycins, olivomycins, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromomycin A3, mithramycin, and olivomycin: antitumor antibiotics of related structure. | Semantic Scholar [semanticscholar.org]

- 6. Chromomycin A3, an Antitumor Antibiotic: Tissue Distribution Studies in Mice as Measured by Microbial Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of α-L-Oliose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for α-L-Oliose (2,6-dideoxy-L-arabino-hexopyranose), a significant monosaccharide component of various natural products. This document collates available spectroscopic information, details relevant experimental methodologies, and presents a logical workflow for the characterization of such deoxysugars.

Data Presentation

Due to the limited availability of a complete, unified spectroscopic dataset for α-L-Oliose in the public domain, this section presents a compilation of expected and reported data for closely related 2,6-dideoxy-L-hexopyranoses. This information is intended to serve as a reference for the characterization of α-L-Oliose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. The chemical shifts are highly sensitive to the stereochemistry of the sugar.

Table 1: Predicted ¹H NMR Spectroscopic Data for α-L-Oliose

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.8-5.2 | d | ~3-4 |

| H-2a | ~1.5-1.7 | m | - |

| H-2e | ~2.0-2.2 | m | - |

| H-3 | ~3.8-4.0 | m | - |

| H-4 | ~3.4-3.6 | m | - |

| H-5 | ~3.9-4.1 | m | - |

| H-6 (CH₃) | ~1.2-1.3 | d | ~6-7 |

Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for α-L-Oliose

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~98-102 |

| C-2 | ~35-39 |

| C-3 | ~68-72 |

| C-4 | ~70-74 |

| C-5 | ~65-69 |

| C-6 (CH₃) | ~17-21 |

Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for L-Oliose

| Ionization Mode | Mass Analyzer | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Key Fragmentation Ions |

| ESI | Q-TOF | 149.0814 | 171.0633 | Loss of H₂O, retro-Diels-Alder fragments |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data for a 2,6-dideoxy-hexopyranose

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch |

| ~2930 | C-H stretch (aliphatic) |

| ~1450 | C-H bend |

| ~1060 | C-O stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 1-5 mg of the purified α-L-Oliose sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative measurements, an internal standard can be added.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the α-L-Oliose sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).

Electrospray Ionization (ESI) - Time-of-Flight (TOF) MS Acquisition:

-

Ionization Source: Electrospray Ionization (ESI).

-

Mass Analyzer: Time-of-Flight (TOF).

-

Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, dry α-L-Oliose sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Fourier-Transform Infrared (FTIR) - ATR Acquisition:

-

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel deoxysugar such as α-L-Oliose.

The Pivotal Role of Oliose in the Biological Activity of Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oliose, a 2,6-dideoxy-lyxo-hexose, is a rare sugar moiety found in a variety of bacterial natural products, particularly those belonging to the angucycline and aureolic acid classes of antibiotics. The presence and structure of this deoxysugar are often crucial for the biological activity of the parent molecule, influencing its target recognition, binding affinity, and overall efficacy. This technical guide provides an in-depth analysis of the biological role of this compound in natural products, covering its biosynthesis, its incorporation into bioactive glycosides, and the mechanisms by which it modulates the therapeutic properties of these compounds. Quantitative data on the biological activities of prominent this compound-containing natural products are summarized, and detailed experimental protocols for their evaluation are provided.

Introduction

The glycosylation of natural products is a key biological process that significantly enhances their structural diversity and biological function.[1] Deoxysugars, in particular, are frequently found as components of secondary metabolites with potent pharmacological activities, including antibacterial, antiviral, and anticancer properties. This compound, a 2,6-dideoxy-lyxo-hexose, is a notable example of such a sugar.[2] Its unique stereochemistry and lack of hydroxyl groups at the C-2 and C-6 positions contribute to the specific interactions between the glycoside and its biological targets. This guide will explore the multifaceted role of this compound in the bioactivity of natural products, with a focus on well-characterized examples.

Chemical Structure of this compound

This compound is a monosaccharide with the chemical formula C₆H₁₂O₄.[3] It exists in both D- and L-enantiomeric forms, both of which are found in nature.[2] The pyranose form of this compound is the most common.

The structural distinction of this compound lies in the lyxo configuration, which is an epimer of other 2,6-dideoxyhexoses such as digitoxose (B191001) (ribo), olivose (arabino), and boivinose (B1236485) (xylo).[2]

Biosynthesis of TDP-L-Oliose: A Proposed Pathway

The biosynthesis of deoxysugars typically proceeds from common nucleotide-activated sugars, such as TDP-D-glucose. While the complete biosynthetic pathway for TDP-L-oliose has not been fully elucidated in a single organism, a plausible pathway can be proposed based on the known biosynthesis of other 2,6-deoxysugars, particularly TDP-L-rhamnose and TDP-D-olivose.[3][4] The pathway involves a series of enzymatic reactions including dehydration, epimerization, and reduction.

The proposed biosynthetic pathway for TDP-L-oliose starts from the precursor TDP-D-glucose and involves several key enzymatic steps. Initially, TDP-D-glucose is converted to TDP-4-keto-6-deoxy-D-glucose by the enzyme TDP-D-glucose 4,6-dehydratase (RmlB). This intermediate then undergoes a 2,3-dehydration reaction catalyzed by a 2,3-dehydratase to yield TDP-4-keto-2,3,6-trideoxy-D-glucose. Subsequently, a 3-ketoreductase reduces the keto group at C-3 to a hydroxyl group, leading to the formation of TDP-4-keto-2,6-dideoxy-D-glucose. The stereochemistry of this reduction is crucial for determining the final deoxysugar. A C-5 epimerase then acts on this intermediate to invert the stereochemistry at the C-5 position, yielding the L-configuration. Finally, a C-4 reductase reduces the keto group at C-4 to produce TDP-L-oliose. The specific stereochemical outcome of this final reduction step establishes the lyxo configuration of this compound.

This compound-Containing Natural Products and Their Biological Roles

This compound is a constituent of several classes of bioactive natural products, where it plays a critical role in their pharmacological activity.

Aureolic Acids: Olivomycin and Mithramycin

Olivomycin and Mithramycin are aureolic acid antibiotics known for their potent antitumor activities.[2] They contain a β-D-oliose moiety in their trisaccharide chain. These compounds bind to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA replication and transcription. The sugar residues, including this compound, are essential for this DNA binding and subsequent biological activity.

Angucyclines: Saquayamycins and Grincamycins

Saquayamycins and grincamycins are angucycline antibiotics that exhibit both antibacterial and anticancer properties.[5] Saquayamycins contain both α-L- and β-D-oliose moieties.[2] These compounds are active against Gram-positive bacteria and various cancer cell lines.[5] Grincamycins, which also feature this compound in their glycosidic chains, have shown significant cytotoxicity against rare cancers like pseudomyxoma peritonei.

The biological role of the this compound moiety in these compounds is thought to be related to enhancing their solubility, facilitating their transport into cells, and mediating specific interactions with their molecular targets.[1]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro biological activities of several this compound-containing natural products.

Table 1: Cytotoxicity of this compound-Containing Natural Products against Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Mithramycin | CHLA-10 | Ewing Sarcoma | 0.00911 | [2] |

| TC205 | Ewing Sarcoma | 0.00432 | [2] | |

| PC3-TR | Prostate Cancer | ~0.2 | [6] | |

| Panc-1 | Pancreatic Cancer | ~0.1 | [6] | |

| Olivomycin A | A-498 | Renal Carcinoma | >0.01 | [7] |

| 786-O | Renal Carcinoma | >0.001 | [7] | |

| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.18 - 0.84 | [8] |

| SW620 | Colorectal Cancer | 0.18 - 0.84 | [8] | |

| LoVo | Colorectal Cancer | 0.18 - 0.84 | [8] | |

| HT-29 | Colorectal Cancer | 0.18 - 0.84 | [8] | |

| Grincamycin J | MDA-MB-435 | Melanoma | 0.4 | [9] |

| MDA-MB-231 | Breast Cancer | 0.6 | [9] | |

| NCI-H460 | Lung Cancer | 0.5 | [9] | |

| HCT-116 | Colorectal Cancer | 0.4 | [9] | |

| HepG2 | Liver Cancer | 0.5 | [9] |

Table 2: Antibacterial Activity of this compound-Containing Natural Products

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Saquayamycin A | Bacillus subtilis ATCC 6633 | Not specified, but strong activity observed | [10] |

| Candida albicans M3 | Not specified, but strong activity observed | [10] | |

| Saquayamycin C | Bacillus subtilis ATCC 6633 | Not specified, but strong activity observed | [10] |

| Candida albicans M3 | Not specified, but strong activity observed | [10] | |

| A-7884 (Grincamycin analog) | Micrococcus luteus | 1.95 | [11] |

Signaling Pathways Modulated by this compound-Containing Natural Products

Saquayamycin B1 has been shown to exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and apoptosis. The inhibition of this pathway by Saquayamycin B1 leads to the induction of apoptosis in cancer cells.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[12]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound-containing natural product (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

-

96-well microtiter plates (U-bottom)

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound-containing natural product (test compound)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound. Perform a serial two-fold dilution of the compound in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.

Conclusion

This compound is a deoxysugar of significant biological importance, contributing critically to the therapeutic activities of a range of natural products. Its presence in complex glycosides modulates their interactions with biological macromolecules, thereby dictating their efficacy as anticancer and antibacterial agents. A deeper understanding of the biosynthesis of this compound and its precise role in the mechanism of action of these natural products will be instrumental for future drug discovery and development efforts, including the chemoenzymatic synthesis of novel glycosylated analogs with improved pharmacological profiles. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

References

- 1. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Oliose Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oliose, a 2,6-dideoxy-lyxo-hexose, is a carbohydrate moiety found in a class of potent antitumor antibiotics known as aureolic acids, which includes notable compounds such as olivomycin (B1226810) and mithramycin. The unique structural features of this compound and its derivatives play a crucial role in the biological activity of these natural products, primarily through their interaction with DNA. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, their biological activities, and their potential significance in drug development. Detailed experimental protocols for key synthetic steps, quantitative data on cytotoxic activity, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and natural product synthesis.

Introduction

This compound is a deoxysugar that is a constituent of several biologically active natural products, particularly bacterial antibiotics produced by Streptomyces species.[1] Its presence is integral to the antitumor properties of aureolic acid antibiotics like olivomycin and mithramycin.[1] These compounds bind to the minor groove of GC-rich DNA, interfering with replication and transcription and ultimately leading to cytotoxicity in cancer cells. The sugar moieties, including this compound, are critical for this DNA interaction and, consequently, for the overall biological activity.[2][3][4]

This guide will delve into the chemical synthesis of this compound and its derivatives, with a focus on methods that allow for the generation of novel analogs for structure-activity relationship (SAR) studies. Furthermore, it will explore the biological evaluation of these compounds, presenting quantitative data on their anticancer effects and elucidating the molecular mechanisms underlying their activity. The potential for developing novel therapeutic agents based on the this compound scaffold will also be discussed.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its incorporation into larger molecules is a key area of research for accessing novel derivatives with potentially improved therapeutic properties.

Synthesis of D-Oliose and L-Oliose

Both enantiomers of this compound have been synthesized from readily available starting materials.

-

D-Oliose: An efficient, eight-step synthesis of 2,6-dideoxy-D-lyxo-hexose (D-Oliose) from D-galactose has been developed, which is suitable for multigram scale production.[1]

-

L-Oliose: A preparative synthesis of 2,6-dideoxy-α-L-lyxo-hexose (L-Oliose) has been achieved starting from methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside.[5]

Synthesis of this compound-Containing Natural Product Derivatives

Modification of the parent natural products, olivomycin and mithramycin, has been a primary strategy for generating novel this compound derivatives.

-

Derivatives of Olivomycin A: Novel analogs of olivomycin A have been synthesized through selective chemical modifications of the aglycone portion of the molecule.[6]

-

Derivatives of Mithramycin: Combinatorial biosynthesis has proven to be a powerful technique for creating new mithramycin derivatives with altered glycosylation patterns.[2][3][7][8] This approach involves introducing and expressing genes for different deoxysugar biosynthetic pathways into the mithramycin-producing organism, Streptomyces argillaceus.[2][3][7][8]

Biological Activity and Therapeutic Potential

This compound derivatives, particularly those based on the olivomycin and mithramycin scaffolds, exhibit significant anticancer activity.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound-containing compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| Mithramycin | CHLA-10 (Ewing Sarcoma) | 9.11 | [2] |

| Mithramycin | TC205 (Ewing Sarcoma) | 4.32 | [2] |

| Olivomycin A Analogue (2'-methoxime) | P-388 Murine Leukemia | Superior to Olivomycin A | [6] |

| Mithramycin Analogue (demycarosyl-3D-β-D-digitoxosyl-mithramycin) | MCF-7 (Breast Cancer) | Improved activity over Mithramycin | [9] |

| Mithramycin Analogue (3A-deolivosyl-MTM) | MDA-MB-231 (Breast Cancer) | Significant effect (parent inactive) | [9] |

Mechanism of Action

The primary mechanism of action for aureolic acid antibiotics involves their binding to the minor groove of GC-rich DNA sequences. This interaction is crucial for their cytotoxic effects. The sugar chains, including the this compound moiety, play a vital role in the stability and specificity of this binding.

Induction of Apoptosis and Signaling Pathways

Olivomycin A and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9] This process can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In some cellular contexts, the activation of the p53 tumor suppressor protein is involved in olivomycin A-induced apoptosis.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel this compound derivatives.

General Workflow for Combinatorial Biosynthesis of Mithramycin Derivatives

The generation of novel mithramycin analogs through combinatorial biosynthesis follows a general workflow.

Representative Experimental Protocol: Synthesis of 2,6-dideoxy-D-lyxo-hexose from D-galactose

A detailed, step-by-step protocol for the eight-step synthesis of D-oliose from D-galactose can be found in the work by Czernecki and Valéry (1998), Carbohydrate Research, 310(4), 223-228. The general strategy involves the protection of hydroxyl groups, selective deoxygenation at the C-2 and C-6 positions, and subsequent deprotection to yield the target molecule.

Conclusion and Future Perspectives

This compound derivatives, particularly those derived from the aureolic acid antibiotics olivomycin and mithramycin, represent a promising class of compounds for the development of novel anticancer agents. The importance of the this compound moiety in DNA binding and cytotoxicity provides a strong rationale for the continued exploration of this chemical space.

Future research should focus on:

-

The synthesis and evaluation of a wider range of this compound derivatives, including modifications to the this compound sugar itself, to build a more comprehensive understanding of structure-activity relationships.

-

The use of advanced techniques such as combinatorial biosynthesis and automated synthesis to accelerate the discovery of new and more potent analogs.

-

In-depth studies of the molecular mechanisms of action of novel derivatives to identify those with improved therapeutic indices and novel biological activities.

The development of this compound-based therapeutics holds significant promise for addressing the ongoing challenges in cancer therapy. The information presented in this guide provides a solid foundation for researchers to build upon in their efforts to translate these fascinating natural product derivatives into clinically useful drugs.

References

- 1. Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation of New Derivatives of the Antitumor Antibiotic Mithramycin by Altering the Glycosylation Pattern through Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of new derivatives of the antitumor antibiotic mithramycin by altering the glycosylation pattern through combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. researchgate.net [researchgate.net]

- 8. Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mithramycin analogues generated by combinatorial biosynthesis show improved bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomers of 2,6-Dideoxyhexoses: An In-depth Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dideoxyhexoses are a class of carbohydrates that play a critical role in a variety of biological processes and are integral components of many clinically significant natural products, including antibiotics and anticancer agents. The stereochemistry of these sugar moieties can have a profound impact on the biological activity of the parent molecule. This technical guide provides a comprehensive overview of the enantiomers of 2,6-dideoxyhexoses, focusing on their synthesis, physicochemical properties, and differential biological activities. Particular attention is given to D- and L-digitoxose and the role of D-olivose in the antitumor agent olivomycin (B1226810) A, providing valuable insights for researchers in drug discovery and development.

Physicochemical Properties of 2,6-Dideoxyhexose Enantiomers

The spatial arrangement of substituents in enantiomers leads to identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The D-enantiomer is dextrorotatory (+), while the L-enantiomer is levorotatory (-).

A summary of the available physicochemical data for the enantiomers of digitoxose (B191001) is presented below.

| Property | D-(+)-Digitoxose | L-(-)-Digitoxose | References |

| Melting Point (°C) | 112 or 98-100 | 112-114 | [1][2][3] |

| Optical Rotation | +46.3° (c=1.65, H₂O) | Not available | [1] |

Note: Discrepancies in the melting point of D-(+)-digitoxose exist in the literature.

Synthesis and Chiral Separation of 2,6-Dideoxyhexose Enantiomers

The synthesis of enantiomerically pure 2,6-dideoxyhexoses is a key challenge in carbohydrate chemistry. Various synthetic strategies have been developed, often starting from readily available chiral precursors.

Experimental Protocol: Synthesis of D- and L-Olivose (A General Approach)

The following is a generalized protocol for the synthesis of D- and L-olivose, which are components of the antibiotic olivomycin A. Specific details may vary based on the chosen synthetic route.

Objective: To synthesize the protected forms of D- and L-olivose.

Materials:

-

Appropriate chiral starting material (e.g., D- or L-arabinose derivative)

-

Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))

-

Reagents for functional group transformations (e.g., protecting group reagents, reducing agents, oxidizing agents)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and visualization reagents

Procedure:

-

Protection of the starting material: The hydroxyl and anomeric groups of the starting sugar are protected using standard protecting group chemistry to prevent unwanted side reactions.

-

Deoxygenation at C-2 and C-6: A series of reactions are performed to selectively remove the hydroxyl groups at the C-2 and C-6 positions. This often involves the formation of a tosylate or mesylate followed by reductive cleavage.

-

Deprotection: The protecting groups are removed to yield the final D- or L-olivose.

-

Purification: The final product is purified using column chromatography on silica gel. The purity is assessed by TLC and spectroscopic methods (NMR, Mass Spectrometry).

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation of 2,6-Dideoxyhexose Enantiomers

Objective: To separate the enantiomers of a 2,6-dideoxyhexose.

Materials:

-

Racemic mixture of the 2,6-dideoxyhexose

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)

-

Mobile phase solvents (e.g., hexane, isopropanol (B130326), ethanol)

Procedure:

-

Column Selection: Choose an appropriate chiral stationary phase based on the structure of the analyte. Polysaccharide-based CSPs are often effective for separating sugar enantiomers.

-

Mobile Phase Optimization: Develop a suitable mobile phase to achieve optimal separation. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is critical for achieving good resolution.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase.

-

Injection and Separation: Inject the sample onto the HPLC system and run the separation under the optimized conditions.

-

Detection: Monitor the elution of the enantiomers using a UV detector. The two enantiomers should appear as two distinct peaks with different retention times.

-

Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas.

Biological Activity of 2,6-Dideoxyhexose Enantiomers

The stereochemistry of the 2,6-dideoxyhexose moiety within a natural product can significantly influence its biological activity. This is due to the highly specific three-dimensional interactions between the drug molecule and its biological target, such as an enzyme or a receptor.

Case Study: Digitoxin (B75463) and its Cytotoxicity

Digitoxin is a cardiac glycoside that contains three units of D-digitoxose. It has been investigated for its anticancer properties. The sugar residues are known to be crucial for its cytotoxic activity. While direct comparative studies with an L-digitoxose-containing analogue are limited, the existing data on digitoxin and its derivatives highlight the importance of the carbohydrate portion for its biological function. The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump. It is hypothesized that the stereochemistry of the sugar residues plays a critical role in the binding affinity and inhibitory potency towards this enzyme.

Table: Cytotoxicity of Digitoxin and Related Compounds